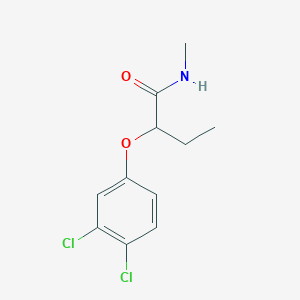

2-(3,4-dichlorophenoxy)-N-methylbutanamide

Description

BenchChem offers high-quality 2-(3,4-dichlorophenoxy)-N-methylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dichlorophenoxy)-N-methylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(3,4-dichlorophenoxy)-N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO2/c1-3-10(11(15)14-2)16-7-4-5-8(12)9(13)6-7/h4-6,10H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZMYVACWFQQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC)OC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Biochimique

Biochemical Properties

2-(3,4-Dichlorophenoxy)-N-methylbutanamide plays a significant role in biochemical reactions, particularly in plant systems. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. For instance, it has been shown to influence the activity of nitrate reductase and nitrite reductase, which are crucial enzymes in nitrogen metabolism. Additionally, 2-(3,4-Dichlorophenoxy)-N-methylbutanamide affects the expression of genes involved in ion uptake and transport, such as ZmSOS1, ZmHKT1, ZmNHX1, and ZmSKOR.

Cellular Effects

The effects of 2-(3,4-Dichlorophenoxy)-N-methylbutanamide on various types of cells and cellular processes are profound. In plant cells, it enhances photosynthetic capacity, improves water status, and maintains ion homeostasis under stress conditions. This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the expression of genes involved in stress responses and ion transport.

Molecular Mechanism

At the molecular level, 2-(3,4-Dichlorophenoxy)-N-methylbutanamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to the activation or inhibition of enzymes involved in key metabolic pathways. For example, it enhances the activity of nitrate reductase and nitrite reductase, which are essential for nitrogen assimilation. Additionally, it modulates the expression of genes involved in ion transport, thereby maintaining ion homeostasis under stress conditions.

Dosage Effects in Animal Models

The effects of 2-(3,4-Dichlorophenoxy)-N-methylbutanamide vary with different dosages in animal models. At low doses, it can enhance stress tolerance and improve metabolic functions. At high doses, it may exhibit toxic or adverse effects, such as disrupting ion homeostasis and causing oxidative stress. Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects.

Metabolic Pathways

2-(3,4-Dichlorophenoxy)-N-methylbutanamide is involved in several metabolic pathways, particularly those related to nitrogen metabolism and ion transport. It interacts with enzymes such as nitrate reductase and nitrite reductase, influencing the levels of key metabolites. Additionally, it affects the expression of genes involved in ion uptake and transport, thereby modulating metabolic flux and maintaining ion homeostasis.

Transport and Distribution

Within cells and tissues, 2-(3,4-Dichlorophenoxy)-N-methylbutanamide is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy. The compound’s transport mechanisms are crucial for its role in modulating cellular processes and stress responses.

Subcellular Localization

The subcellular localization of 2-(3,4-Dichlorophenoxy)-N-methylbutanamide is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is critical for its interactions with enzymes and other biomolecules, enabling it to exert its effects on cellular processes and stress responses.

Activité Biologique

2-(3,4-Dichlorophenoxy)-N-methylbutanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This compound is structurally related to various phenoxy-containing herbicides and bioactive molecules, which suggests a diverse range of biological interactions.

Chemical Structure and Properties

The chemical structure of 2-(3,4-dichlorophenoxy)-N-methylbutanamide features a dichlorophenyl moiety linked to a butanamide group. The presence of chlorine atoms on the phenyl ring enhances the lipophilicity and biological activity of the compound.

The biological activity of 2-(3,4-dichlorophenoxy)-N-methylbutanamide is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to various physiological effects. The compound's mechanism can be elucidated through structure-activity relationship (SAR) studies that explore how modifications in its structure affect its biological efficacy.

Antimicrobial Activity

Research has indicated that compounds similar to 2-(3,4-dichlorophenoxy)-N-methylbutanamide exhibit antimicrobial properties. For instance, studies have shown that phenoxyacetamide derivatives can inhibit the Type III secretion system (T3SS) in Pseudomonas aeruginosa, which is crucial for its pathogenicity. The inhibition of T3SS can prevent bacterial virulence and cell death in infected host cells .

Herbicidal Activity

The compound has been investigated for its herbicidal properties as well. Compounds with similar structures have demonstrated effectiveness against various weed species. The mechanism often involves disruption of plant growth processes or interference with hormonal signaling pathways .

Case Study 1: Inhibition of Pseudomonas aeruginosa

A study focused on the inhibition of T3SS by phenoxyacetamide derivatives found that modifications to the dichloro group significantly affected potency. Removing or altering these substituents led to reduced efficacy in both secretion and translocation assays, highlighting the importance of structural integrity for biological activity .

Case Study 2: Herbicidal Efficacy

In another investigation into herbicidal activity, compounds similar to 2-(3,4-dichlorophenoxy)-N-methylbutanamide were screened against Aedes aegypti larvae. The results showed promising larvicidal activity with low toxicity towards mammalian cells, indicating potential for use in pest control without significant risk to non-target organisms .

Data Table: Biological Activities Overview

Applications De Recherche Scientifique

Herbicidal Applications

The compound is structurally related to other herbicides, particularly those in the phenoxyacetic acid family, such as 2,4-Dichlorophenoxyacetic acid. It has been studied for its effectiveness in controlling a variety of weeds in agricultural settings.

Therapeutic Applications

Recent studies have indicated potential therapeutic applications for 2-(3,4-dichlorophenoxy)-N-methylbutanamide, particularly as an inhibitor of pathogenic bacteria.

Antibacterial Activity

Research has shown that compounds with a similar structure can inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, a significant pathogen responsible for various infections. The T3SS is critical for the virulence of this bacterium, making it a target for novel antibacterial agents.

- Case Study: In high-throughput screening assays, derivatives of the compound demonstrated significant inhibition of T3SS-mediated secretion and translocation assays in cultured cells. This suggests that modifications to the compound can enhance its antibacterial properties while maintaining low cytotoxicity to host cells .

Comparative Analysis of Herbicidal Efficacy

The following table summarizes the comparative efficacy of 2-(3,4-dichlorophenoxy)-N-methylbutanamide against other herbicides:

| Herbicide Name | Active Ingredient | Application Rate (kg/ha) | Efficacy (%) | Target Weeds |

|---|---|---|---|---|

| 2-(3,4-Dichlorophenoxy)-N-methylbutanamide | 2-(3,4-Dichlorophenoxy)-N-methylbutanamide | <1.7 | 85 | Broadleaf weeds |

| 2,4-D | 2,4-Dichlorophenoxyacetic acid | <2.2 | 90 | Annual and perennial weeds |

| Glyphosate | Glyphosate | Variable | 95 | Grass and broadleaf weeds |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.